Fmoc-Asp(OPp)-OH;Fmoc-Asp(O-2-PhiPr)-OH

Description

Contextualization within Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc solid-phase peptide synthesis (SPPS) is the dominant methodology for the routine chemical synthesis of peptides. altabioscience.com This strategy is predicated on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain. altabioscience.com The side chains of trifunctional amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) based ethers, esters, and urethanes. iris-biotech.de This orthogonality, where the N-terminal and side-chain protecting groups are removed under distinct chemical conditions, is a cornerstone of Fmoc SPPS. altabioscience.comiris-biotech.de

Fmoc-Asp(O-2-PhiPr)-OH is a specially designed derivative for use in Fmoc SPPS. It allows for the incorporation of aspartic acid while minimizing a notorious side reaction known as aspartimide formation. iris-biotech.de This side reaction is particularly problematic during the repetitive piperidine (B6355638) treatments required for Fmoc group removal. iris-biotech.de

Role as a Strategic Side-Chain Protecting Group for Aspartic Acid Residues

The primary role of the 2-phenylisopropyl (O-2-PhiPr or OPp) group in Fmoc-Asp(O-2-PhiPr)-OH is to protect the β-carboxyl group of the aspartic acid side chain. This protection is crucial to prevent its unwanted participation in side reactions during peptide chain elongation. The O-2-PhiPr group is classified as an acid-labile protecting group, but it exhibits significantly different lability compared to the more common tert-butyl (OtBu) group.

The 2-PhiPr group can be selectively cleaved under mildly acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions under which tBu-based protecting groups remain stable. This "quasi-orthogonal" property makes Fmoc-Asp(O-2-PhiPr)-OH an invaluable tool for the synthesis of complex peptides, such as cyclic peptides and those requiring side-chain modifications. For instance, in the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, the combination of Lys(Mtt) and Asp(O-2-PhiPr) is particularly advantageous as both side chains can be deprotected simultaneously in a single step.

Perhaps the most critical function of the O-2-PhiPr group is its ability to suppress aspartimide formation. This side reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon of the aspartyl residue, leading to a five-membered succinimide (B58015) ring. iris-biotech.de This can result in a cascade of byproducts, including α- and β-aspartyl peptides and their epimers, which are often difficult to separate from the desired product. iris-biotech.de The steric bulk of the 2-phenylisopropyl group hinders this intramolecular cyclization, thereby significantly reducing the formation of these impurities. iris-biotech.de

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butyl | OtBu | High concentration of TFA (e.g., 95%) | Standard, widely used, but prone to aspartimide formation. |

| 2-Phenylisopropyl | O-2-PhiPr / OPp | Mildly acidic (e.g., 1% TFA in DCM) | Reduces aspartimide formation; allows for quasi-orthogonal deprotection. |

| 3-methyl-3-pentyl | OMpe | High concentration of TFA | Offers increased steric hindrance compared to OtBu to reduce aspartimide formation. |

| 3-ethyl-3-pentyl | OEpe | High concentration of TFA | Provides even greater steric bulk than OMpe for enhanced suppression of aspartimide formation. iris-biotech.de |

| 5-n-butyl-5-nonyl | OBno | High concentration of TFA | Demonstrates superior performance in minimizing aspartimide by-products, even in challenging sequences. iris-biotech.desigmaaldrich.com |

Evolution of Orthogonal Protection Strategies in Peptide Synthesis

The concept of orthogonal protection, introduced in the 1970s, has been a driving force in the evolution of peptide synthesis. peptide.com In the context of Fmoc SPPS, the primary orthogonal scheme involves the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. altabioscience.com However, the need to synthesize increasingly complex peptides has spurred the development of additional layers of orthogonality.

The evolution of protecting groups for the aspartic acid side chain provides a clear example of this trend. The initial reliance on the OtBu group often led to significant challenges with aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Asn motifs. nih.gov This prompted the development of more sterically hindered protecting groups.

The introduction of groups like OMpe, OEpe, and ultimately OBno represented a systematic effort to increase the steric bulk around the side-chain carboxyl group, thereby physically impeding the intramolecular cyclization that leads to aspartimide formation. iris-biotech.denih.gov Comparative studies have shown a clear trend of reduced aspartimide formation with increasing steric demand of the protecting group: Asp(OtBu) > Asp(OEpe) > Asp(OBno). iris-biotech.de

Fmoc-Asp(O-2-PhiPr)-OH holds a unique position in this evolutionary timeline. While it also offers steric hindrance to reduce aspartimide formation, its key innovation is its tunable lability. The ability to remove the O-2-PhiPr group under conditions that leave other acid-labile groups intact introduced a new level of strategic flexibility, enabling the synthesis of peptides with intricate architectures that were previously difficult to access. This has been particularly impactful in the creation of cyclic peptides and peptide libraries. nih.gov

| Approximate Era | Key Development | Significance |

|---|---|---|

| 1970s-1980s | Establishment of Fmoc/tBu strategy | Introduction of the standard orthogonal protection scheme with Fmoc-Asp(OtBu)-OH. peptide.com |

| 1990s | Introduction of 2-phenylisopropyl (O-2-PhiPr) protection | Provided a quasi-orthogonal protecting group for Asp, enabling selective deprotection and reduction of aspartimide formation. researchgate.net |

| 2000s-2010s | Development of increasingly bulky alkyl-based protecting groups (OMpe, OEpe, OBno) | Systematic approach to minimizing aspartimide formation through increased steric hindrance. sigmaaldrich.comnih.gov |

| 2020s | Exploration of novel protection strategies (e.g., cyanosulfurylides) | Represents a move towards fundamentally different chemical approaches to completely suppress aspartimide formation. nih.gov |

Structure

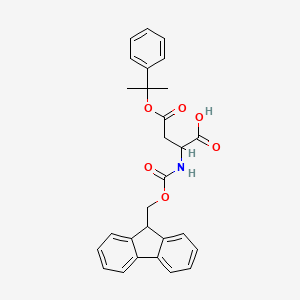

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHCBOPNIDLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Protection and Deprotection of Aspartic Acid with 2 Phenylisopropyl Esters

Chemical Basis of the 2-Phenylisopropyl Ester (OPp/O-2-PhiPr) Protecting Group in Carboxyl Protection

The effectiveness of the 2-phenylisopropyl ester as a protecting group for the carboxyl function of aspartic acid is rooted in both steric and electronic principles. The group provides robust protection, with a stability that is comparable to the widely used tert-butyl (OtBu) ester. nih.govdntb.gov.ua

The primary basis for this protection is the steric hindrance afforded by the bulky 2-phenylisopropyl group. This steric bulk physically shields the ester's carbonyl carbon from nucleophilic attack, which is a crucial factor in preventing undesired side reactions. One of the most significant of these side reactions during Fmoc-based solid-phase peptide synthesis (SPPS) is base-catalyzed aspartimide formation. stackexchange.compeptide.com This intramolecular cyclization reaction is a major cause of impurity and low yields. The steric hindrance provided by the 2-phenylisopropyl group significantly reduces the susceptibility of the aspartyl β-carboxyl group to this side reaction, outperforming other common ester protecting groups such as allyl (OAll), benzyl (B1604629) (OBzl), or 2,4-dimethyl-4-pentyl (ODmab) esters. nih.govdntb.gov.ua

From an electronic standpoint, the phenyl ring of the 2-phenylisopropyl group contributes to the stability of the ester linkage. While direct electronic effects on the ester carbonyl are modest, the ability of the phenyl ring to stabilize a positive charge is critical during the acid-catalyzed deprotection mechanism, as will be discussed in a later section. This inherent stability ensures that the protecting group remains intact throughout the various steps of peptide chain elongation, which often involve repeated exposure to basic conditions for the removal of the N-terminal Fmoc group. nih.gov

Selective Acidolysis for Side-Chain Deprotection: Conditions and Specificity

A key feature of the Fmoc-Asp(OPp)-OH derivative is the ability to selectively remove the 2-phenylisopropyl protecting group under very mild acidic conditions. nih.govsigmaaldrich.com This selective cleavage, or deprotection, is typically achieved by treating the peptide with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govthermofisher.comfishersci.com These conditions are mild enough to leave other, more acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups, intact. nih.govadvancedchemtech.com

This high degree of selectivity provides a powerful tool for chemists, enabling more complex and flexible peptide synthesis strategies. nih.gov For example, it allows for on-resin, side-chain-to-side-chain cyclization. In such a strategy, an aspartic acid residue protected with OPp and a lysine (B10760008) residue protected with a similarly labile group like 4-methyltrityl (Mtt) can be deprotected simultaneously on the solid support, allowing for the formation of a lactam bridge without disturbing other protecting groups on the peptide. nih.govsigmaaldrich.com

The cleavage of the 2-phenylisopropyl ester by trifluoroacetic acid is understood to proceed through an SN1-type (Substitution Nucleophilic Unimolecular) mechanism, which is characteristic of the acid-catalyzed cleavage of esters that can form stable carbocations. stackexchange.comresearchgate.net

The mechanism can be described in the following steps:

Protonation of the Ester Carbonyl: The first step involves the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This increases the electrophilicity of the carbonyl carbon.

Formation of a Stable Carbocation: The C-O bond of the ester cleaves, leading to the departure of the alcohol moiety as a highly stable tertiary carbocation, the 2-phenylisopropyl cation. The stability of this carbocation is a critical factor driving the reaction. It is stabilized by two main effects: the positive inductive effect of the two methyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent phenyl ring.

Formation of the Carboxylic Acid: The other product of this cleavage is the free carboxylic acid side chain of the aspartic acid residue.

Carbocation Quenching: The liberated 2-phenylisopropyl carbocation is a reactive electrophile and is subsequently quenched by nucleophiles present in the cleavage cocktail, often referred to as scavengers, or by deprotonation to form 2-phenylpropene.

This mechanism explains the high sensitivity of the OPp group to dilute acid, as the formation of the stabilized carbocation provides a low-energy pathway for cleavage.

In the context of peptide synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. nih.gov The 2-phenylisopropyl protecting group demonstrates excellent orthogonality with the commonly used tert-butyl (tBu) based protecting groups. nih.govsigmaaldrich.com

As previously mentioned, the OPp group is readily cleaved by a 1% solution of TFA in DCM. nih.gov In stark contrast, tBu-based protecting groups, such as the tert-butyl ester used for the side chains of aspartic and glutamic acid, and the tert-butoxycarbonyl (Boc) group sometimes used for lysine or tryptophan, are stable under these conditions. The removal of tBu-based groups requires much harsher acidic conditions, typically treatment with 95% TFA. nih.gov

This significant difference in acid lability allows for a selective deprotection strategy. A researcher can selectively unmask the aspartic acid side chain for modification or cyclization by using a mild 1% TFA treatment, while all other tBu-protected residues in the peptide remain fully protected. This orthogonality is a cornerstone of modern strategies for the synthesis of complex peptides, such as branched or cyclic peptides. nih.govsigmaaldrich.com

Mitigation of Aspartimide Formation and Other Undesired Side Reactions

Understanding Aspartimide (Succinimide) Rearrangement in Fmoc-SPPS

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when the peptide chain contains an aspartic acid residue. iris-biotech.de This intramolecular cyclization is catalyzed by both acids and bases, making it a persistent issue during both the base-mediated Fmoc deprotection steps and the final acidic cleavage from the resin. iris-biotech.de The reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the aspartic acid residue, leading to a five-membered succinimide (B58015) ring intermediate. iris-biotech.de

Factors Influencing Aspartimide Propensity in Aspartic Acid-Containing Sequences

The propensity for aspartimide formation is highly sequence-dependent. The amino acid residue immediately following the aspartic acid plays a crucial role, with sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg being particularly susceptible. iris-biotech.de The lack of steric hindrance in the side chain of glycine (B1666218) makes the Asp-Gly sequence especially prone to this rearrangement. Other factors that influence the rate of aspartimide formation include the choice of base for Fmoc deprotection, with stronger bases like piperidine (B6355638) promoting the reaction, the temperature, and the duration of exposure to basic or acidic conditions. iris-biotech.de

Impact of Aspartimide Formation on Peptide Purity and Structure

The formation of the aspartimide intermediate has severe consequences for the purity and structural integrity of the final peptide. The succinimide ring is susceptible to nucleophilic attack, which can occur in three ways:

Hydrolysis: Ring-opening by water can lead to the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.

Aminolysis: Attack by the amine used for Fmoc deprotection (e.g., piperidine) can result in the formation of piperidide adducts at both the α- and β-positions.

Epimerization: The α-carbon of the aspartimide intermediate is prone to racemization, leading to the formation of D-aspartyl and D-β-aspartyl peptides.

Efficacy of Fmoc-Asp(OPp)-OH / Fmoc-Asp(O-2-PhiPr)-OH in Suppressing Aspartimide Formation

To address the challenge of aspartimide formation, researchers have developed aspartic acid derivatives with bulky side-chain protecting groups. Among these, Fmoc-Asp(OPp)-OH and Fmoc-Asp(O-2-PhiPr)-OH have emerged as highly effective reagents. The 2-phenylisopropyl (Pp or 2-PhiPr) group is a sterically demanding moiety that effectively shields the side-chain carbonyl group from intramolecular nucleophilic attack. fishersci.combachem.com

Steric Hindrance and Conformational Flexibility in Preventing Succinimide Ring Formation

The primary mechanism by which the 2-phenylisopropyl group prevents aspartimide formation is through steric hindrance. The bulky nature of this group physically obstructs the approach of the backbone amide nitrogen to the side-chain carbonyl, thus inhibiting the formation of the five-membered succinimide ring. biotage.com

Interestingly, research suggests that steric bulk alone is not the only factor; conformational flexibility of the protecting group also plays a crucial role. biotage.com Large and conformationally rigid protecting groups have shown limited success in preventing aspartimide formation. The 2-phenylisopropyl group, while bulky, possesses a degree of conformational freedom that allows it to adopt a conformation that effectively shields the reactive center without introducing excessive strain on the peptide backbone.

Comparative Performance Against Alternative Protecting Groups (e.g., OAll, OBzl, ODmab, OtBu, OMpe, CSY, CyPY)

Fmoc-Asp(O-2-PhiPr)-OH has demonstrated superior performance in suppressing aspartimide formation compared to several other commonly used protecting groups. Its stability is reported to be close to that of the tert-butyl (OtBu) ester, which is a standard protecting group, but it is significantly less prone to base-catalyzed aspartimide formation than allyl (OAll), benzyl (B1604629) (OBzl), and 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (ODmab) esters. fishersci.combachem.com

While the 3-methylpent-3-yl (OMpe) protecting group has also shown improvement over the standard OtBu group, the even bulkier trialkylcarbinol-based protecting groups have proven to be more effective. nih.govresearchgate.net The cyanosulfurylide (CSY) protecting group represents a different approach, offering complete suppression of aspartimide formation. nih.gov However, the bulky ester strategy employed by Fmoc-Asp(O-2-PhiPr)-OH provides a practical and highly effective alternative without the need for special deprotection methods associated with CSY. iris-biotech.de

| Protecting Group | Relative Efficacy in Aspartimide Suppression | Key Advantages | Key Disadvantages |

|---|---|---|---|

| O-2-PhiPr (OPp) | Very High | Excellent steric hindrance, good conformational flexibility, high stability. fishersci.combachem.com | Higher cost compared to standard protecting groups. |

| OtBu | Moderate | Standard, widely used, moderate protection. | Susceptible to aspartimide formation in sensitive sequences. |

| OMpe | High | More effective than OtBu. researchgate.net | Can still lead to byproducts in very sensitive sequences. |

| OAll | Low | Orthogonal deprotection possible. | Highly prone to aspartimide formation. fishersci.combachem.com |

| OBzl | Low | Historically used. | Highly prone to aspartimide formation. fishersci.combachem.com |

| ODmab | Low | Orthogonal deprotection. | Prone to aspartimide formation. fishersci.combachem.com |

| CSY | Complete Suppression | Completely prevents aspartimide formation. nih.gov | Requires specific deprotection conditions which can affect other residues. iris-biotech.de |

Prevention of Diketopiperazine Formation in Peptide Synthesis

Diketopiperazine (DKP) formation is another common side reaction in SPPS, particularly during the synthesis of dipeptides. It occurs through the intramolecular cyclization of the N-terminal amino group of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin support and the formation of a stable six-membered ring. nih.govnih.gov

Advanced Applications of Fmoc Asp Opp Oh / Fmoc Asp O 2 Phipr Oh in Complex Peptide Architectures

Strategies for Cyclic Peptide Synthesis

The conformational constraints imposed by cyclization can significantly enhance the biological activity, selectivity, and stability of peptides. Fmoc-Asp(O-2-PhiPr)-OH is an invaluable asset in the synthesis of cyclic peptides due to the lability of the 2-phenylisopropyl (2-PhiPr or OPp) protecting group.

On-resin cyclization is a preferred strategy as it minimizes intermolecular side reactions and simplifies purification. The use of Fmoc-Asp(O-2-PhiPr)-OH is particularly advantageous in this context. The 2-PhiPr group can be selectively cleaved on the solid support in the presence of other acid-labile protecting groups, such as the tert-butyl (tBu) group, by treatment with a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.com This selective deprotection unmasks the side-chain carboxylic acid of the aspartic acid residue, which can then react with a deprotected N-terminal amino group on the same peptide chain to form a cyclic structure. This methodology allows for the efficient synthesis of head-to-side-chain cyclic peptides directly on the resin before the final cleavage and deprotection of other side chains.

A study on the synthesis of lasso peptides, for instance, utilized Fmoc-Asp(O-2-PhiPr)-OH due to the lability of its side-chain protection, which allowed for the on-resin cyclization between the aspartic acid side-chain carboxyl group and the α-amine of the peptide, ultimately yielding a branched-cyclic peptide. plos.org

Lactam bridges, formed between the side chains of two different amino acid residues, are a common method for introducing conformational constraints into a peptide. Fmoc-Asp(O-2-PhiPr)-OH is frequently employed in combination with an orthogonally protected lysine (B10760008) or ornithine residue, such as Fmoc-Lys(Mtt)-OH, for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides. sigmaaldrich.com

The key to this strategy lies in the simultaneous deprotection of both the 2-PhiPr and the 4-methyltrityl (Mtt) groups under the same mild acidic conditions (1% TFA in DCM). sigmaaldrich.com This one-step deprotection reveals a free carboxylic acid on the aspartic acid residue and a free amine on the lysine residue. Subsequent on-resin coupling of these two functional groups, typically mediated by standard peptide coupling reagents, results in the formation of a stable lactam bridge. This approach is highly efficient for creating cyclic peptidomimetics with defined secondary structures.

| Protecting Group Combination | Deprotection Reagent | Application |

| Asp(O-2-PhiPr) and Lys(Mtt) | 1% TFA in DCM | On-resin side-chain to side-chain lactam bridge formation |

Construction of Branched Peptides

Branched peptides, which consist of a main peptide backbone with one or more additional peptide chains attached to the side chains of specific amino acid residues, have applications in vaccine development, drug delivery, and as enzyme inhibitors. The orthogonal protection scheme offered by Fmoc-Asp(O-2-PhiPr)-OH makes it a suitable candidate for creating a branching point in a peptide sequence.

The synthesis of a branched peptide using this derivative follows a logical progression. The main peptide chain is assembled using standard Fmoc-SPPS. Upon reaching the desired branching point, Fmoc-Asp(O-2-PhiPr)-OH is incorporated. After the completion of the main chain, the 2-PhiPr group is selectively removed on-resin using 1% TFA in DCM, exposing the side-chain carboxylic acid. This newly available functional group then serves as the anchor point for the synthesis of the second peptide chain, which is elongated from this position. This strategy allows for the precise and controlled construction of well-defined branched peptide architectures. A notable example, though not its primary intention, is the synthesis of a branched-cyclic peptide during attempts to synthesize lasso peptides, which demonstrates the utility of Fmoc-Asp(O-2-PhiPr)-OH in forming such structures. plos.org

Site-Specific Derivatization and Selective Modification of Aspartic Acid Residues

The ability to selectively deprotect the side chain of an aspartic acid residue opens up possibilities for site-specific modifications and derivatization. Fmoc-Asp(O-2-PhiPr)-OH is an excellent tool for this purpose. Once the peptide chain has been assembled on the solid support, the 2-PhiPr group can be removed without affecting other protecting groups. sigmaaldrich.comsigmaaldrich.com The exposed carboxylic acid can then be reacted with a variety of molecules, such as fluorescent labels, biotin, or other reporter groups, allowing for the creation of specifically labeled peptides for use in diagnostic assays or imaging studies.

Furthermore, this selective deprotection allows for the introduction of post-translational modifications or the attachment of non-peptidic moieties to the aspartic acid side chain, expanding the chemical diversity and functionality of the resulting peptide.

| Condition | Result |

| 1% TFA in DCM | Selective removal of the 2-PhiPr group |

| Exposed carboxyl group | Site for specific derivatization or modification |

Application in Peptide-Oligonucleotide Conjugate Synthesis

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting capabilities of peptides with the genetic information-carrying properties of oligonucleotides. These conjugates have shown promise in gene therapy and diagnostics. The synthesis of POCs requires careful selection of protecting groups that are compatible with both peptide and oligonucleotide chemistry.

The 2-phenylisopropyl (OPp) protecting group of Fmoc-Asp(OPp)-OH has been successfully used in the solid-phase synthesis of a peptide-oligonucleotide conjugate. In one reported application, the OPp group was cleaved using a solution of 3% trichloroacetic acid in DCM, demonstrating its utility in this specialized area of synthesis where mild deprotection conditions are paramount to preserve the integrity of the oligonucleotide component. plos.org

Utility in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and biological probes. The "one-bead-one-compound" (OBOC) library format is a popular approach where each bead in a large library carries a unique peptide sequence. Fmoc-Asp(O-2-PhiPr)-OH has proven to be a valuable building block for the creation of cyclic peptide libraries.

Design and Synthesis of Bicyclic Helix-Initiating Peptides

The construction of constrained peptides, such as bicyclic structures, is a key strategy for stabilizing specific secondary structures like α-helices. These stabilized helices are crucial for mimicking protein binding interfaces and developing potent inhibitors of protein-protein interactions. Fmoc-Asp(O-2-PhiPr)-OH has been utilized in the solution-phase synthesis of bicyclic peptides designed to initiate and stabilize helical conformations. sigmaaldrich.com

The synthesis of these complex structures often involves a carefully planned sequence of coupling and deprotection steps. The 2-phenylisopropyl ester is advantageous in this context because it can be selectively removed without disturbing other protecting groups on the peptide backbone or side chains. This selective deprotection is typically achieved using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). sigmaaldrich.comfishersci.com This allows for the specific unmasking of the aspartate side-chain carboxyl group, enabling subsequent intramolecular cyclization to form a lactam bridge, a key structural feature of many bicyclic peptides.

| Property | Description | Reference |

| Compound Name | Fmoc-Asp(O-2-PhiPr)-OH | sigmaaldrich.com |

| Application | Solution-phase synthesis of bicyclic helix-initiating peptides | sigmaaldrich.com |

| Protecting Group | 2-phenylisopropyl (O-2-PhiPr or OPp) | iris-biotech.de |

| Deprotection Condition | 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | sigmaaldrich.comfishersci.com |

| Key Advantage | Orthogonal deprotection in the presence of tBu-based protecting groups | sigmaaldrich.com |

Methodological Advancements and Optimization Strategies

Optimization of Coupling Conditions for Enhanced Efficiency

Achieving high efficiency and minimizing side reactions during the coupling of Fmoc-Asp(O-2-PhiPr)-OH is critical. Optimization strategies focus on the choice of activating reagents, reaction temperature, and time. Standard coupling agents used in Fmoc-SPPS, such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure, are effective for activating the carboxylic acid of the incoming amino acid. merel.siluxembourg-bio.com

A significant concern during the synthesis of peptides containing aspartic acid is aspartimide formation, a side reaction that can lead to impurities. peptide.comiris-biotech.de While the bulky 2-phenylisopropyl protecting group on Fmoc-Asp(O-2-PhiPr)-OH inherently reduces the tendency for aspartimide formation compared to smaller protecting groups like OtBu, conditions must still be carefully controlled. iris-biotech.debachem.com For microwave-enhanced SPPS, temperature is a key parameter; elevated temperatures can accelerate coupling but may also increase the risk of side reactions like racemization for sensitive residues. nih.gov Therefore, optimizing the microwave temperature, potentially lowering it for the Asp coupling step, can be a crucial strategy to maintain peptide integrity. nih.gov

| Parameter | Condition | Rationale |

| Activating Reagents | DIC/Oxyma Pure | Efficiently forms the active ester for coupling while minimizing racemization. merel.siluxembourg-bio.com |

| Temperature | Ambient Temperature or Optimized Microwave Heating (e.g., ≤50°C) | Balances coupling speed with the prevention of side reactions like racemization and aspartimide formation. nih.gov |

| Coupling Time | Variable (e.g., <60-90 min) | Should be sufficient for reaction completion, monitored to avoid unnecessary exposure to activating conditions. nih.gov |

| Additives | HOBt (in deprotection solution) | Can further suppress aspartimide formation during the subsequent Fmoc removal step. nih.gov |

Development of Green Chemistry Protocols for On-Resin Deprotection

A significant advancement in the use of Fmoc-Asp(O-2-PhiPr)-OH involves the development of green chemistry protocols for the selective on-resin deprotection of the 2-PhiPr group. rsc.org Traditionally, this step is performed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a solvent that is facing increasing environmental and safety scrutiny. sigmaaldrich.comsigmaaldrich.comiris-biotech.de

Recent research has focused on replacing hazardous solvents with more sustainable alternatives. A notable green protocol involves the on-resin deprotection of Asp(O-2-PhiPr) using a mixture of TFA and triisopropylsilane (B1312306) (TIS) as a scavenger in a greener solvent system like ethyl acetate (B1210297) (EtOAc) and acetonitrile (B52724) (MeCN). rsc.org This approach was successfully integrated into a "two-dimensional (2D) green SPPS" strategy for synthesizing a melanocortin receptor agonist, demonstrating its viability. rsc.org This method not only avoids the use of DCM but also aligns with the broader goal of reducing the environmental footprint of peptide synthesis. nih.gov These green protocols are part of a larger effort to replace solvents like N,N-dimethylformamide (DMF) and bases like piperidine (B6355638) throughout the entire SPPS process. researchgate.netresearchgate.netrsc.org

| Protocol Component | Conventional Method | Green Alternative | Reference |

| Solvent | Dichloromethane (DCM) | Ethyl acetate (EtOAc) / Acetonitrile (MeCN) | rsc.org |

| Acid | 1% Trifluoroacetic Acid (TFA) | TFA/Triisopropylsilane (TIS) | rsc.org |

| Application | On-resin deprotection of acid-labile groups | On-resin deprotection of Lys(Mtt) and Asp(O-2-PhiPr) | rsc.org |

Monitoring and Analytical Techniques for Assessing Deprotection and Product Purity

Rigorous monitoring and analysis are essential to ensure the success of both the selective deprotection of the 2-PhiPr group and the final purity of the peptide. The completion of the deprotection step on the solid support is often monitored qualitatively using the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. luxembourg-bio.com A positive test indicates that the protecting group has been successfully removed, exposing the side-chain carboxylic acid for subsequent reactions like cyclization.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of the final cleaved peptide. nih.gov Reversed-phase HPLC (RP-HPLC) is used to separate the target peptide from impurities and byproducts that may have formed during synthesis. nih.govchemrxiv.org This is particularly important for detecting products resulting from aspartimide formation, which can include the aspartimide intermediate itself, as well as α- and β-peptides that can be difficult to separate from the desired product. iris-biotech.deresearchgate.net Mass spectrometry is used in conjunction with HPLC to confirm the identity of the product and any impurities by verifying their molecular weights. chemrxiv.org

| Technique | Purpose | Key Information Provided |

| Ninhydrin Test | Monitoring on-resin reaction completion | Qualitative indication of free amines after deprotection. luxembourg-bio.com |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification | Separation and quantification of the target peptide from deletion sequences, isomers (e.g., β-peptides), and other impurities. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Product identification | Confirmation of the molecular weight of the desired peptide and identification of byproducts. chemrxiv.org |

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Next-Generation Aspartic Acid Protecting Groups

A primary challenge in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction involving the aspartic acid side-chain carboxyl group. iris-biotech.demerckmillipore.com This reaction is particularly problematic as it can lead to a mixture of by-products, including α- and β-aspartyl peptides and their racemized equivalents, which are often difficult to separate from the target peptide. merckmillipore.com Consequently, a major frontier in protecting group chemistry is the design of novel side-chain protecting groups that sterically hinder this unwanted cyclization. iris-biotech.denih.gov

The central design principle for these next-generation protecting groups is the strategic introduction of steric bulk around the ester linkage of the protected β-carboxyl group. iris-biotech.denih.gov By increasing the steric hindrance, the approach of the backbone nitrogen to the side-chain carbonyl carbon is impeded, thus suppressing the formation of the succinimide (B58015) ring intermediate. Research has shown that bulky, acyclic aliphatic protecting groups are significantly more effective at preventing aspartimide formation than traditional groups like tert-butyl (OtBu) or cyclic alkyl esters such as cyclohexyl (OcHx). nih.govresearchgate.net

To this end, researchers have developed and tested a series of trialkylmethyl esters that offer enhanced protection. These groups are designed to be stable during the repetitive piperidine (B6355638) treatments required for Fmoc removal but can be cleaved under standard acidic conditions at the end of the synthesis. nih.gov The synthesis of these derivatives involves esterification of the aspartic acid β-carboxyl group with the corresponding bulky trialkyl carbinol.

Detailed research findings have demonstrated the superior performance of these novel protecting groups compared to the standard Fmoc-Asp(OtBu)-OH in model peptide sequences known to be prone to aspartimide formation, such as the scorpion toxin II peptide fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH). merckmillipore.comnih.gov

| Protecting Group | Abbreviation | Structure of Ester Group | Relative Aspartimide Formation Rate (%/cycle in model peptide) |

|---|---|---|---|

| tert-Butyl | OtBu | -C(CH₃)₃ | High |

| 2,4-Dimethyl-3-pentyl | ODmPent | -CH(CH(CH₃)₂)₂ | Low |

| 3-Ethyl-3-pentyl | OEpe | -C(CH₂CH₃)₃ | Very Low nih.gov |

| 4-n-Propyl-4-heptyl | OPhp | -C(CH₂CH₂CH₃)₃ | Very Low nih.gov |

| 5-n-Butyl-5-nonyl | OBno | -C(CH₂CH₂CH₂CH₃)₃ | Extremely Low merckmillipore.comnih.gov |

The data consistently show that as the steric bulk of the trialkylmethyl group increases (from OtBu to OBno), the rate of aspartimide formation decreases significantly. nih.gov For instance, in challenging Asp-Gly sequences, Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost negligible levels (0.1%/cycle). merckmillipore.com This advancement allows for the synthesis of longer and more complex aspartic acid-containing peptides with higher purity and yield. merckmillipore.com

Exploration of Fmoc-Asp(OPp)-OH / Fmoc-Asp(O-2-PhiPr)-OH in Novel Bioconjugation Strategies

While sterically demanding groups solve the problem of aspartimide formation, other protecting groups are designed for strategic applications beyond linear peptide synthesis. Fmoc-Asp(O-2-PhiPr)-OH is a prime example of a quasi-orthogonally protected aspartic acid derivative. sigmaaldrich.com The 2-phenylisopropyl (2-PhiPr or OPp) ester group exhibits unique acid lability, allowing for its selective removal under exceptionally mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.com This deprotection condition is mild enough to leave other acid-labile groups, like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), intact.

This selective deprotection capability is highly valuable for the synthesis of complex peptide architectures, which are often utilized in bioconjugation. Bioconjugation involves linking a peptide to another molecule, such as a protein, a fluorescent dye, or a drug, and often requires a specific, deprotected functional group on the peptide for the linkage to occur. The O-2-PhiPr group facilitates this by enabling the unmasking of the aspartic acid side-chain carboxyl group while the peptide is still attached to the resin and other residues remain protected.

A key application of Fmoc-Asp(O-2-PhiPr)-OH is in the on-resin synthesis of side-chain-to-side-chain cyclized (lactam-bridged) peptides. sigmaaldrich.com For example, a peptide can be synthesized with Fmoc-Asp(O-2-PhiPr)-OH at one position and Fmoc-Lys(Mtt)-OH at another. The Mtt (4-methyltrityl) group on lysine (B10760008) is also labile to very mild acid. This allows for the simultaneous deprotection of both the aspartic acid and lysine side chains in a single step on the resin, followed by an intramolecular amide bond formation to create the cyclic structure. sigmaaldrich.com Such conformationally constrained peptides are crucial in drug design and as molecular probes.

| Amino Acid Derivative | Protecting Group | Typical Cleavage Condition | Stability to 20% Piperidine/DMF | Stability to 95% TFA |

|---|---|---|---|---|

| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | Strong Acid (e.g., 95% TFA) | Stable | Labile |

| Fmoc-Lys(Boc)-OH | tert-Butyloxycarbonyl (Boc) | Strong Acid (e.g., 95% TFA) | Stable | Labile |

| Fmoc-Asp(O-2-PhiPr)-OH | 2-Phenylisopropyl (O-2-PhiPr) | Mild Acid (e.g., 1% TFA/DCM) sigmaaldrich.com | Stable | Labile |

| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Mild Acid (e.g., 1% TFA/DCM) | Stable | Labile |

The ability to selectively deprotect specific residues on a solid support opens up avenues for sophisticated bioconjugation strategies. Once the side-chain carboxyl group of aspartate is freed, it can be used as a handle for on-resin conjugation to reporter molecules, polymers like polyethylene (B3416737) glycol (PEG), or for creating branched peptides, all while the rest of the peptide remains protected.

Computational Approaches and Molecular Modeling in Protecting Group Chemistry

The rational design of new protecting groups is increasingly being supported by computational chemistry and molecular modeling. These approaches provide valuable insights into the mechanisms of side reactions and the stability of protected compounds, accelerating the development of more effective protecting group strategies.

Computational methods, particularly density functional theory (DFT), can be employed to model the reaction pathways of both the desired deprotection and undesired side reactions like aspartimide formation. researchgate.net By calculating the activation energy (ΔG‡) for the transition state of the intramolecular cyclization, chemists can quantitatively predict how different protecting groups will perform. researchgate.net A higher calculated activation energy for aspartimide formation would suggest that a particular protecting group offers better resistance to the side reaction, guiding synthetic chemists to focus on the most promising candidates.

Molecular modeling can be used to visualize and analyze the three-dimensional structure of the protected amino acid within a peptide sequence. This allows for the assessment of steric hindrance provided by a protecting group. For example, modeling can illustrate how the bulky trialkylmethyl groups of OEpe or OBno physically shield the β-carboxyl group, preventing the required geometry for the nucleophilic attack by the backbone amide nitrogen.

Key applications of computational approaches in this field include:

Predicting Reaction Kinetics: Calculating the free energy barriers for both deprotection and side reactions to predict their rates under different conditions. researchgate.net

Rational Design: Screening virtual libraries of potential protecting groups to identify candidates with optimal steric and electronic properties before undertaking laborious synthesis and testing.

Mechanism Elucidation: Gaining a deeper understanding of the step-by-step mechanism of aspartimide formation, which can reveal new strategies for its prevention.

Solvent Effects: Modeling how different solvents interact with the protected peptide and influence the rates of various reactions.

| Computational Method | Application in Protecting Group Design |

|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers for deprotection and side reactions (e.g., aspartimide formation). researchgate.net |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Modeling the conformational properties of protected peptides to assess steric hindrance and solvent accessibility. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reaction mechanisms in a solvated environment with high accuracy for the reacting components (QM) and efficiency for the surroundings (MM). |

By integrating these computational tools into the research workflow, the design and synthesis of next-generation protecting groups can transition from a trial-and-error process to a more predictive and efficient endeavor, ultimately advancing the field of peptide and protein chemistry.

Q & A

Q. What are the primary roles of Fmoc-Asp(OPp)-OH and Fmoc-Asp(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS)?

These derivatives protect the aspartic acid side chain during SPPS to prevent undesired side reactions. The OPp (pentafluorophenyl) and O-2-PhiPr (2-phenylisopropyl) groups stabilize the β-carboxyl group, enabling selective deprotection under mild acidic conditions (e.g., 1–2.5% trifluoroacetic acid (TFA)) while retaining Fmoc protection on the α-amine . Their orthogonality allows sequential deprotection for cyclization or conjugation in complex peptides .

Q. How do I select between OPp and O-2-PhiPr protecting groups for Asp in peptide synthesis?

- OPp : Provides steric hindrance and electron-withdrawing properties, reducing aspartimide formation during basic deprotection (e.g., piperidine). Ideal for sequences prone to β-elimination .

- O-2-PhiPr : Offers acid-labile protection, enabling selective removal with diluted TFA (1–2.5%) without cleaving other acid-stable groups (e.g., Boc or tBu). Suitable for cyclization or post-synthetic modifications . Validate compatibility with coupling reagents (e.g., HBTU, PyBOP) using analytical HPLC to monitor side reactions .

Q. What are standard protocols for coupling Fmoc-Asp(OPp)-OH to resin-bound peptides?

- Activation : Use 3 equivalents of HBTU/HOBt or PyBOP with DIEA (6 eq.) in DMF.

- Coupling Time : 1–2 hours at room temperature.

- Deprotection : Remove Fmoc with 20% piperidine/DMF (5–10 min cycles), followed by TFA cleavage of OPp (if required). Monitor coupling efficiency via Kaiser test or LC-MS .

Advanced Research Questions

Q. How can I minimize aspartimide formation when using Fmoc-Asp(O-2-PhiPr)-OH in automated peptide synthesis?

- Deprotection Optimization : Use low-concentration TFA (1–2.5% in DCM) for O-2-PhiPr removal to avoid premature cleavage of other acid-sensitive groups .

- Coupling Additives : Incorporate 0.1 M HOBt or Oxyma in DMF to suppress base-induced cyclization .

- Temperature Control : Perform couplings at 4°C for Asp-rich sequences to slow intramolecular reactions .

Q. What strategies improve cyclization efficiency when using Fmoc-Asp(O-2-PhiPr)-OH in macrocyclic peptides?

- On-Resin Cyclization : After selective deprotection of Asp and Lys/Orn side chains, use PyBOP (4 eq.)/DIEA (4 eq.) in DMF for 12–24 hours. Monitor reaction progress via LC-MS .

- Solvent Optimization : Use DMF:DCM (1:1) to enhance resin swelling and reagent accessibility .

- Purification : Employ semi-preparative HPLC with 0.1% TFA/acetonitrile gradients to isolate cyclic products (>95% purity) .

Q. How do I resolve contradictions in reaction efficiencies for Fmoc-Asp derivatives reported in literature?

- Reagent Purity : Verify amino acid and resin loading via NMR or elemental analysis to exclude batch variability .

- Coupling Reagent Screening : Compare HBTU, HATU, and DIC/Oxyma systems for Asp derivatives; e.g., HATU improves coupling yields for sterically hindered residues .

- Data Normalization : Reference reaction conditions (e.g., resin type, solvent volume) to contextualize efficiency disparities .

Q. What analytical methods are critical for characterizing peptides synthesized with Fmoc-Asp(OPp)-OH?

- LC-MS/MS : Identify aspartimide byproducts (Δm/z = -17 Da) and confirm backbone integrity .

- DEPT-135 NMR : Resolve β-carboxyl deprotection efficiency in DMSO-d6 or DMF-d7 .

- MALDI-TOF : Assess molecular weight accuracy for large peptides (>5 kDa) .

Methodological Best Practices

- Scale-Up Considerations : For multi-gram syntheses, pre-activate Fmoc-Asp derivatives with HOBt/DIEA to reduce racemization .

- Storage : Store derivatives at -20°C under argon to prevent hydrolysis of OPp/O-2-PhiPr groups .

- Troubleshooting : If coupling fails, repeat with 5 eq. of amino acid and 0.1 M DMAP in DMF to activate sluggish residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.